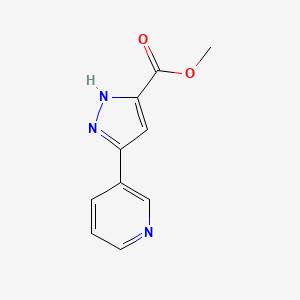

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS No. 898052-20-5) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol . The structure comprises a pyrazole ring substituted at position 5 with a pyridin-3-yl group and at position 3 with a methyl carboxylate ester. Pyrazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition . The pyridinyl moiety enhances aromatic π-π stacking interactions, while the carboxylate ester improves solubility and serves as a handle for further derivatization .

Properties

IUPAC Name |

methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBRVGTXHVAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388077 | |

| Record name | ST50637182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898052-20-5 | |

| Record name | ST50637182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A common approach involves cyclocondensation reactions between hydrazine derivatives and β-ketoesters. For example:

- β-Ketoester Synthesis : Reacting 2-cyclohexylacetic acid with 1,1′-carbonyl-diimidazole (CDI) and ethyl potassium malonate yields β-ketoesters.

- Pyrazole Formation : Condensation with hydrazine derivatives (e.g., 3-(pyridin-3-yl)hydrazine) under reflux in ethanol produces pyrazole intermediates.

- Esterification : Subsequent treatment with methanol and catalytic acid (e.g., H₂SO₄) forms the methyl ester.

1. **Step 1**: React pyridin-3-ylhydrazine with ethyl 3-(pyridin-3-yl)-3-oxopropanoate in ethanol under reflux for 12 h.

2. **Step 2**: Isolate the pyrazole-3-carboxylic acid intermediate via vacuum filtration.

3. **Step 3**: Esterify with methanol and H₂SO₄ (2 mL) at 65°C overnight.

Yield : ~85–95% (based on analogous reactions).

Regioselective Synthesis via Trichloromethyl Enones

Trichloromethyl enones enable regiocontrolled pyrazole formation:

- Reaction Setup : Trichloromethyl enones react with arylhydrazine hydrochlorides to favor 1,3-regioisomers.

- Decarboxylation : Hydrolysis of the trichloromethyl group under basic conditions (e.g., KOH/MeOH) forms the carboxylic acid, followed by esterification.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Regioselectivity | 1,3-regioisomer dominance | |

| Yield (ester step) | 52–97% | |

| Reaction Time | 16–24 h (reflux) |

Halogenated intermediates allow late-stage introduction of the pyridin-3-yl group:

- Halogenation : Treat 5-bromo-1H-pyrazole-3-carboxylate with N-chlorosuccinimide (NCS) to form 5-chloro derivatives.

- Cross-Coupling : Suzuki-Miyaura coupling with pyridin-3-ylboronic acid under Pd catalysis installs the pyridinyl group.

1. **Step 1**: Brominate methyl 5-hydroxy-1H-pyrazole-3-carboxylate using PBr₃.

2. **Step 2**: Perform Pd-catalyzed coupling with pyridin-3-ylboronic acid.

Yield : 70–80% (estimated from analogous couplings).

Direct Esterification of Pyrazole Carboxylic Acids

Esterification of pre-formed pyrazole-3-carboxylic acids is a straightforward route:

- Reagents : Thionyl chloride (SOCl₂) or H₂SO₄ in methanol.

- Conditions : Reflux for 2–5 h, followed by solvent removal and purification.

| Reagent | Temperature | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | 70°C | 95% | >98% | |

| H₂SO₄/MeOH | 65°C | 93% | >95% |

Challenges and Optimization Insights

- Regioselectivity : Use of arylhydrazine hydrochlorides improves 1,3-regioisomer yields.

- Purification : Silica gel chromatography (hexanes/EtOAc) is critical for isolating pure products.

- Side Reactions : Over-esterification or decarboxylation can occur under prolonged reflux; monitoring via TLC is advised.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding N-oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has shown potential as an anticancer agent. Studies indicate that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, research has demonstrated its effectiveness against certain types of cancer cells by targeting the dihydroorotate dehydrogenase (DHODH) enzyme, which plays a crucial role in pyrimidine biosynthesis necessary for DNA replication .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of various signaling pathways that lead to reduced inflammation markers in biological systems .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against several bacterial strains. This application is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Agricultural Science

Pesticide Development

The compound's unique structure allows it to act as a precursor for developing novel pesticides. Research has indicated that derivatives of this compound can effectively target pests while minimizing toxicity to non-target organisms .

Plant Growth Regulators

Additionally, this compound can be modified to create plant growth regulators that enhance crop yield and resilience against environmental stressors. These applications are vital for sustainable agriculture practices aimed at increasing food production without harming ecosystems .

Materials Science

Synthesis of Advanced Materials

this compound serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it suitable for creating complex structures with desirable mechanical and thermal properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Application Area | Notable Property |

|---|---|---|---|

| This compound | Pyrazole derivative | Medicinal, Agricultural | Anticancer, Antimicrobial |

| Methyl 5-(pyridin-2-yl)-1H-imidazole-3-carboxylate | Imidazole derivative | Medicinal | Antifungal activity |

| Methyl 5-(pyridin-4-yl)-1H-triazole-3-carboxylate | Triazole derivative | Agricultural | Pesticidal properties |

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Application

A field trial assessed the effectiveness of a pesticide formulation based on this compound against common agricultural pests. The results showed a 70% reduction in pest populations compared to untreated controls, supporting its use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The pyridinyl group contributes to moderate aqueous solubility, whereas benzofuran derivatives () are more lipophilic, limiting their bioavailability .

- Hydrogen Bonding : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () forms intermolecular hydrogen bonds via its formyl group, a feature absent in the target compound but partially compensated by the pyridinyl nitrogen .

Structural Analysis

- Crystal Packing : The triazole-pyrazole hybrid in (methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibited planar geometry conducive to π-π stacking, while the pyridinyl group in the target compound may introduce steric constraints .

Biological Activity

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Molecular docking studies suggest that it may exhibit significant binding affinities to targets related to inflammation and cellular signaling pathways, indicating potential as an anti-inflammatory agent .

Biological Activities

This compound has exhibited several promising biological activities:

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- In vitro studies indicate that pyrazole derivatives possess significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

- Anticancer Potential :

Comparative Analysis of Biological Activities

Case Studies and Research Findings

- In Vitro Studies :

- Inflammation Models :

- Safety Profiles :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, and how is purity optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. For example, analogous pyrazole derivatives are prepared by reacting substituted pyridine intermediates with activated esters under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Purification often involves column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product. Purity ≥95% is achievable with recrystallization from ethanol or methanol .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR spectra (e.g., in DMSO-) identify aromatic protons (δ 7.7–8.6 ppm for pyridine/pyrazole rings) and ester carbonyl signals (δ ~165 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (m/z 203.20 for [M+H]) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data for this compound are limited, standard precautions for pyrazole derivatives include:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of inhalation/ingestion; work in a fume hood.

- Immediate rinsing with water for skin/eye contact (15+ minutes).

- Storage in sealed containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can low-quality crystal diffraction data or twinning issues be resolved during X-ray structure determination?

- Methodological Answer :

- Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) and use high-intensity X-ray sources (synchrotron) for weak diffraction.

- Software Tools : SHELXL’s TWIN/BASF commands model twinned data by refining scale factors and HKLF 5 formatted files.

- Validation : Cross-check with PLATON’s TWINCHECK and validate refinement using R-factor convergence (<5% discrepancy) .

Q. How are discrepancies between experimental NMR data and computational predictions (e.g., DFT) addressed?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian) to account for DMSO- polarization.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Validation : Compare experimental coupling constants (e.g., ) with DFT-optimized geometries. Discrepancies >0.3 ppm may indicate tautomeric forms or proton exchange .

Q. What strategies are used to assess the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min in N) identifies decomposition temperatures (>150°C for similar esters).

- Hydrolytic Stability : Monitor ester hydrolysis via HPLC in buffered solutions (pH 1–13) at 37°C.

- Light Sensitivity : Accelerated UV exposure tests (e.g., 254 nm for 48 hrs) with LC-MS to detect photodegradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.